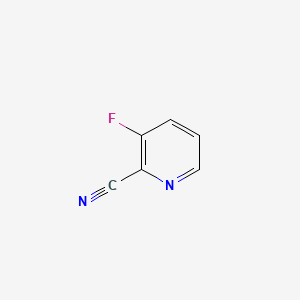
2-Cyano-3-fluoropyridine
Cat. No. B1310978
Key on ui cas rn:
97509-75-6
M. Wt: 122.1 g/mol
InChI Key: VZFPSCNTFBJZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07141578B2
Procedure details


3-Fluoropyridine-1-oxide (10.0g, 88.4 mmol), trimethylsilylcyanide (26.32g, 265.3 mmol), and triethylamine (17.89g, 177 mmol) were reacted in 90 mL of acetonitrile utilizing the procedure described in example 762B. Purification of the crude by silica gel chomatography using CH2Cl2 as eluent gives compound 771B (7.5g, 70%) as a light yellow solid.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[N+:4]([O-])[CH:5]=[CH:6][CH:7]=1.C[Si]([C:13]#[N:14])(C)C.C(N(CC)CC)C>C(#N)C>[C:13]([C:3]1[C:2]([F:1])=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=[N+](C=CC1)[O-]
|
|
Name
|
|
|
Quantity
|
26.32 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#N
|
|
Name
|
|
|
Quantity
|
17.89 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the crude by silica gel chomatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=NC=CC=C1F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.5 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

